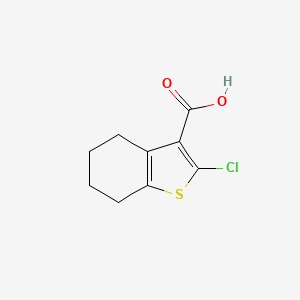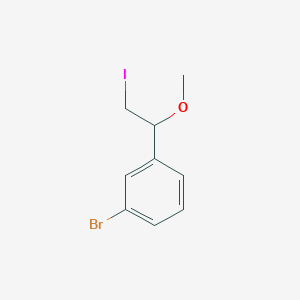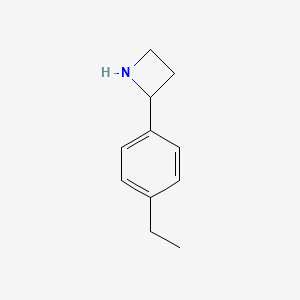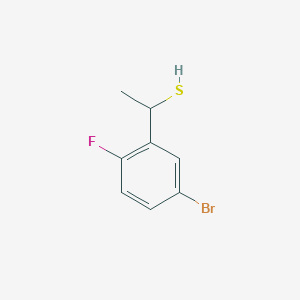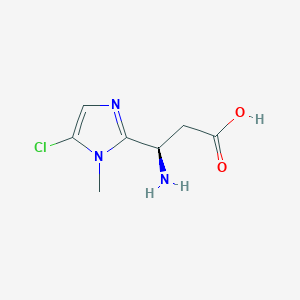
2-(1-Aminopropyl)-4-(propan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)-4-(propan-2-YL)phenol is an organic compound with a complex structure that includes an aminopropyl group and a propan-2-yl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-(propan-2-YL)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of phenol with propan-2-yl bromide in the presence of a base to form 4-(propan-2-yl)phenol. This intermediate is then subjected to a reductive amination reaction with 1-aminopropane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(1-Aminopropyl)-4-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-(1-Aminopropyl)-4-(propan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminopropyl)-4-(propan-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the aminopropyl group can interact with receptors or enzymes. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
2-(1-Aminopropyl)-4-methylphenol: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(1-Aminopropyl)-4-ethylphenol: Contains an ethyl group instead of a propan-2-yl group.
2-(1-Aminopropyl)-4-(tert-butyl)phenol: Features a tert-butyl group instead of a propan-2-yl group.
Uniqueness
2-(1-Aminopropyl)-4-(propan-2-YL)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an aminopropyl group and a propan-2-yl group on a phenol ring makes it a valuable compound for various applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-(1-aminopropyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H19NO/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,11,14H,4,13H2,1-3H3 |
InChIキー |
LZQGMZUKPPNOER-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=CC(=C1)C(C)C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



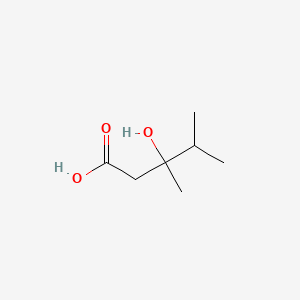
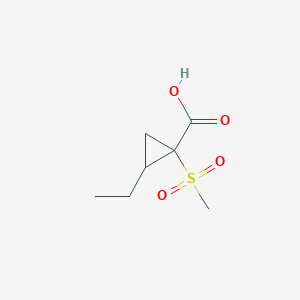
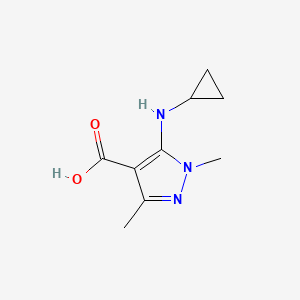
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)

